molecular formula C20H16N4O2 B2377197 2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428357-27-0

2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B2377197
CAS No.: 1428357-27-0
M. Wt: 344.374
InChI Key: LGKMMCWYTUZDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Coupling Reaction: The indole and pyridazinone intermediates are then coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyridazinone derivatives.

    Medicine: As a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pyridazinone moiety may enhance binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the pyridazinone ring, potentially reducing biological activity.

    N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Lacks the indole moiety, potentially reducing biological activity.

    2-(1H-indol-3-yl)acetamide: Lacks both the phenyl and pyridazinone rings, potentially reducing biological activity.

Uniqueness

2-(1H-indol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is unique due to the presence of both indole and pyridazinone moieties, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19-10-9-18(23-24-19)15-6-2-4-8-17(15)22-20(26)11-13-12-21-16-7-3-1-5-14(13)16/h1-10,12,21H,11H2,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKMMCWYTUZDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.